molecular formula C10H12ClNO B13652410 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B13652410
M. Wt: 197.66 g/mol
InChI Key: FIXUHIRMJLPQMO-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C 10 H 12 ClNO and a molecular weight of 197.66 g/mol . Its structure is based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . The tetrahydroquinoline core is a prevalent motif in a myriad of synthetic pharmaceuticals and bioactive natural products . Compounds featuring this structure have been extensively investigated and have demonstrated a wide spectrum of biological activities. These include serving as key scaffolds in antimalarial agents like chloroquine analogs, anticancer drugs, antibacterial compounds, and antiviral antibiotics such as virantmycin . Furthermore, derivatives have shown significant potential as anticonvulsants, antidepressants, antihypertensives, and antifungal agents . The specific substitution pattern with chloro and methoxy groups on the tetrahydroquinoline nucleus makes this compound a valuable and versatile building block for the synthesis and discovery of new drug candidates . Researchers can utilize this compound to develop novel therapeutic agents targeting various diseases, to explore structure-activity relationships (SAR), or as a key intermediate in complex synthetic pathways. The product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h4-5,12H,2-3,6H2,1H3

InChI Key

FIXUHIRMJLPQMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCCN2

Origin of Product

United States

Preparation Methods

Cyclization Using 4-Chloro-2-aminophenol or 4-Chloro-2-nitrophenol and Methacrylaldehyde

A patented industrial method uses 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials, reacting with methacrylaldehyde in hydrochloric acid solvent to form 5-chloro-8-hydroxyquinoline hydrochloride via a modified Skraup cyclization. This method avoids the use of sulfuric acid and glycerol, which traditionally produce problematic byproducts such as methacrylaldehyde and tar, complicating purification and lowering yields.

Key conditions and results:

Parameter Range/Value Notes
Molar ratio (4-chloro-2-aminophenol : 4-chloro-2-nitrophenol) 2 : 0.8–1.2 (preferably 2 : 0.95–1.05) Ensures optimal cyclization balance
Molar ratio (4-chloro-2-aminophenol : methacrylaldehyde) 2 : 2.8–3.6 (preferably 2 : 3–3.4) Controls ring closure efficiency
Hydrochloric acid concentration 15–35% (preferably 25–30%) Solvent and medium for reaction
Auxiliary agent Glacial acetic acid (used in dropwise addition) Modulates reaction rate and purity
Reaction temperature ~90 °C Optimal for cyclization
Reaction time Methacrylaldehyde added dropwise over 5 hours, followed by 1 hour reflux Controls reaction completeness
Yield 91–105% (HPLC purity 97–98%) High yield with purity suitable for industrial use

Process summary:

  • Mix hydrochloric acid, 4-chloro-2-aminophenol, and 4-chloro-2-nitrophenol, heat to 90 °C.
  • Add methacrylaldehyde mixed with glacial acetic acid dropwise over 5 hours.
  • Reflux for 1 hour, cool, and filter to obtain 5-chloro-8-hydroxyquinoline hydrochloride.
  • Purify by dissolving in water, adjusting pH with caustic soda, activated carbon decolorization, and neutralization to isolate the product.

This method significantly reduces tar formation and waste acid output compared to sulfuric acid/glycerol methods, improving safety and scalability for industrial production.

Use of Boric Acid and Organic Solvents to Improve Cyclization

Another patented approach adds boric acid and water-insoluble organic solvents (boiling point >120 °C) to the sulfuric acid/glycerol cyclization mixture. Boric acid moderates the formation of acrolein and tar by inhibiting polymerization, while the organic solvent prevents 4-chloro-2-nitrophenol from condensing on reactor walls, improving reaction control and yield.

This method achieves:

  • Reduced tar and waste acid production.
  • Improved reaction safety and efficiency.
  • Shortened reaction times and easier industrial operation.

However, it still uses sulfuric acid and glycerol, which are less favorable than hydrochloric acid-based methods.

Conversion to 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

The direct preparation of 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves further functionalization of 5-chloro-8-hydroxyquinoline derivatives.

O-Methylation of 5-Chloro-8-hydroxyquinoline

  • The hydroxy group at position 8 is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • This step converts the hydroxyquinoline into the corresponding methoxyquinoline derivative.

Partial Hydrogenation to Tetrahydroquinoline

  • The quinoline ring is partially hydrogenated to the tetrahydro form using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere).
  • Conditions are controlled to reduce the aromatic ring without affecting other functional groups.

These two steps are generally sequential and require careful optimization to maintain the chloro substituent and avoid over-reduction or side reactions.

Alternative Synthetic Route via O-Propargylation and Click Chemistry

A recent research publication describes the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline via:

  • O-propargylation of 5-chloro-8-hydroxyquinoline with propargyl bromide.
  • Azide formation from 1-chloro-2-(chloromethyl)benzene.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives.

While this method is focused on more complex quinoline hybrids, the initial O-propargylation step is analogous to O-alkylation (including O-methylation) and demonstrates the feasibility of functionalizing 5-chloro-8-hydroxyquinoline derivatives, which can be adapted for methoxy substitution.

Summary Table of Preparation Methods

Step Method Details Advantages Limitations Reference
Cyclization (Skraup-type) 4-chloro-2-aminophenol + methacrylaldehyde in HCl, acetic acid additive, 90 °C High yield (91–105%), reduced tar, industrially viable Requires careful pH and temperature control
Cyclization with boric acid Sulfuric acid + glycerol + boric acid + organic solvent Reduced tar, improved safety, less waste acid Uses corrosive sulfuric acid, more complex
O-Methylation Methyl iodide or dimethyl sulfate on 5-chloro-8-hydroxyquinoline Direct introduction of methoxy group Requires base, potential side reactions Inferred
Partial hydrogenation Catalytic hydrogenation (Pd/C) to tetrahydroquinoline Controlled reduction of quinoline ring Over-reduction risk, catalyst sensitivity Inferred
O-Propargylation + CuAAC Functionalization via propargyl bromide and click chemistry Versatile for complex derivatives Multi-step, requires azide and copper catalyst

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Fluorine at position 5 (8-Chloro-5-fluoro analogue) improves metabolic stability and bioavailability compared to chlorine .

Lipophilicity :

  • The 8-methyl substituent (5-Chloro-8-methyl) increases lipophilicity (logP ~2.8 estimated) compared to the 8-methoxy analogue (logP ~2.2), impacting membrane permeability .

Biological Activity :

  • Hydroxy substituents (e.g., 5-hydroxy-2-methyl) enhance water solubility but may reduce blood-brain barrier penetration, as seen in its peripheral analgesic activity .
  • Bulky groups (e.g., triazolylmethoxy in ) reduce activity due to steric hindrance, whereas methoxy balances size and electronic effects .

Biological Activity

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline (C10H12ClN0) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline consists of a bicyclic system that integrates a six-membered aromatic ring with a five-membered saturated ring. The presence of chlorine and methoxy groups at specific positions enhances its reactivity and biological activity. The synthesis typically involves the reaction of starting materials such as 4-chloronitrophenol and 4-chloroortho-aminophenol under acidic conditions to yield high-purity hydrochloride salts .

Biological Activities

Research indicates that 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline exhibits various biological properties:

  • Antibacterial Activity : Compounds similar to this tetrahydroquinoline have demonstrated antibacterial effects against pathogens like Mycobacterium tuberculosis .
  • Anticancer Properties : Quinoline derivatives have shown significant anticancer activity. For instance, tetrahydroquinolines have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies reveal that these compounds can increase pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects : Some derivatives are known to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanisms through which 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline exerts its biological effects involve several biochemical pathways:

  • Enzyme Interaction : The compound is thought to interact with enzymes involved in metabolic processes. This interaction can lead to altered cellular functions and pathways .
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at different phases (e.g., G1 or G2/M), which is crucial for their anticancer activity .

Case Studies

Several studies highlight the compound's efficacy in various biological assays:

  • Anticancer Study : A study on a derivative demonstrated significant cytotoxicity against several cancer cell lines with IC50 values below 100 µM. The compound induced apoptosis effectively in MCF-7 cells compared to standard drugs .
  • Antibacterial Assessment : Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed inhibition zones comparable to standard antibiotics, indicating strong antibacterial potential .

Comparative Analysis

To better understand the uniqueness of 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline compared to related compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
5-Chloro-8-hydroxyquinolineHydroxy group instead of methoxyNotable antibacterial activity against M. tuberculosis
6-Methoxy-1,2,3,4-tetrahydroisoquinolineIsoquinoline structureDifferent pharmacological profile
Cloquintocet mexylContains additional functional groupsUsed as a herbicide component

Q & A

Q. What are the standard synthetic routes for 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves functionalizing the tetrahydroquinoline core. Key steps include:

  • Hydrogenation of quinoline derivatives to form the tetrahydro scaffold .
  • Domino reactions (e.g., cyclization and halogenation) to introduce substituents like chlorine and methoxy groups .
  • Selective substitution at positions 5 and 8 using electrophilic reagents (e.g., chlorinating agents or methoxylation via nucleophilic aromatic substitution) .

A comparison of methods:

MethodKey StepsYield (%)PurityReference
Hydrogenation + HalogenationQuinoline reduction → Cl/Methoxy addition60-75>95%
Domino ReactionSingle-pot cyclization/functionalization50-6590-92%
Sequential SubstitutionStepwise Cl and OMe introduction70-85>98%

Q. How is the purity and structural integrity of 5-Chloro-8-methoxy-THQ validated?

Standard analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation .
  • HPLC with UV detection (λ = 254–280 nm) for purity assessment (>95% typical) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ = 212.07 g/mol) .

Q. What biological activities are associated with this compound?

Reported activities include:

  • Enzyme inhibition : Potent cytochrome P450 inhibition due to electron-withdrawing Cl and OMe groups .
  • Antimicrobial properties : Structural analogs show activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
  • Neuroactive potential : Tetrahydroquinoline derivatives modulate GABA receptors, though specific data for this compound require further study .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological improvements:

  • Catalyst screening : Use Pd/C or Raney Ni for hydrogenation to reduce byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance substitution reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., domino reactions from 24h to 2h) .

Q. How to address contradictions in reported bioactivity data across studies?

Strategies include:

  • Comparative assays : Test the compound alongside structural analogs (e.g., 5-Cl vs. 8-OMe variants) under standardized conditions .
  • Structure-activity relationship (SAR) analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity .
  • Meta-analysis : Reconcile discrepancies by evaluating assay parameters (e.g., cell lines, incubation times) .

Q. What methodologies are recommended for studying its enzyme inhibition mechanisms?

  • Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots .
  • Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., CYP3A4) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How does the compound’s stability impact experimental design?

  • Storage conditions : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
  • pH-dependent stability : Assess solubility and degradation in buffers (pH 2–9) .

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